
2(3H)-Benzoxazolone, 3-(3-chloropropyl)-
概要
説明
2(3H)-Benzoxazolone, 3-(3-chloropropyl)- (2,3-dihydro-3-chloro-2-methyl-1H-benzoxazol-6-one) is a heterocyclic compound belonging to the benzoxazolone family of compounds. It is a colorless, crystalline solid that is soluble in water and other organic solvents. It is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds.
科学的研究の応用
Privileged Scaffold in Medicinal Chemistry
2(3H)-Benzoxazolone and its bioisosters have emerged as "privileged scaffolds" in the design of pharmacological probes due to their ability to mimic phenol or catechol moieties in a metabolically stable template. These heterocycles exhibit a broad range of therapeutic applications, including analgesic, anti-inflammatory, antipsychotic, neuroprotective, and anticonvulsant compounds. They have been found to obtain high affinity ligands for dopaminergic, serotoninergic, and sigma receptors, highlighting their significance in medicinal chemistry (Poupaert, Carato, Colacino, & Yous, 2005).
Anticancer Properties
A study on 3-substituted-2(3H)-benzoxazolone derivatives against the caspase-3 enzyme indicated strong anticancer action across several cancer cell lines. Molecular docking studies revealed potential binding modes crucial for activities, providing insights for future therapeutic compound design with anticancer properties (Erdag, 2022).
Synthesis of Anti-inflammatory Agents
New 2(3H)-benzoxazolinonylcarboxamides, designed as anti-inflammatory agents, were synthesized from 2(3H)-benzoxazolone. Their synthesis and the structural support provided by elemental analysis, IR, and 1H NMR spectral data highlight their potential as anti-inflammatory compounds (Messaoud et al., 2014).
Synthesis Methods
A mild method for synthesizing 3-alkylbenzoxazolones from easily accessible and air-stable nitroarenes was described, demonstrating a wide scope, economical, and regioselective approach. This method avoids the limitations of traditional synthesis from diversely substituted o-aminophenols, expanding the diversity of benzoxazolone pharmacophore (Ram & Soni, 2013).
特性
IUPAC Name |
3-(3-chloropropyl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRABBWWLDWGYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434517 | |
| Record name | N-(3-chloropropyl)-2-benzoxazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Benzoxazolone, 3-(3-chloropropyl)- | |
CAS RN |
18845-22-2 | |
| Record name | N-(3-chloropropyl)-2-benzoxazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

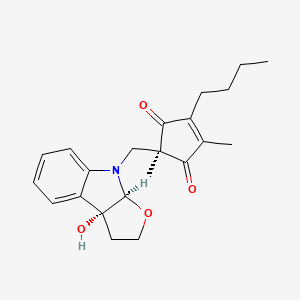
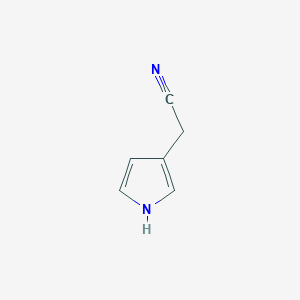
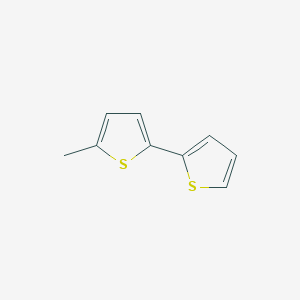
![2H-Pyran, tetrahydro-2-[(4-methoxyphenyl)methoxy]-](/img/structure/B3048884.png)
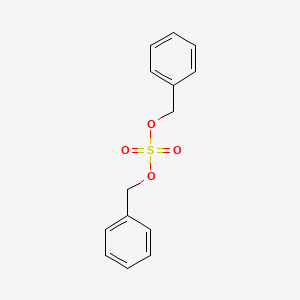
![1,5-Dioxaspiro[2.5]octane](/img/structure/B3048886.png)

![Silane, [2,6-bis(1,1-dimethylethyl)-4-methylphenoxy]trimethyl-](/img/structure/B3048890.png)
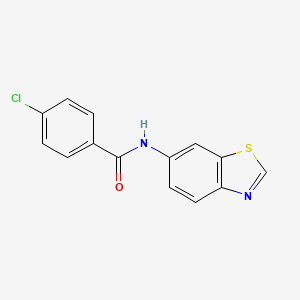
![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate](/img/structure/B3048892.png)
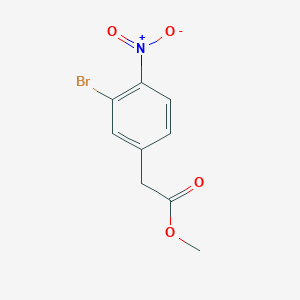

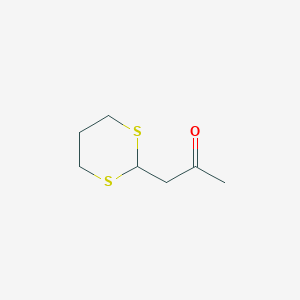
![[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B3048901.png)